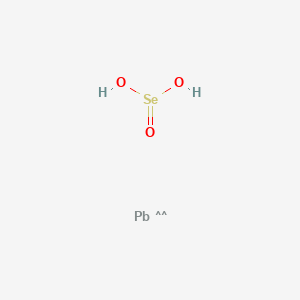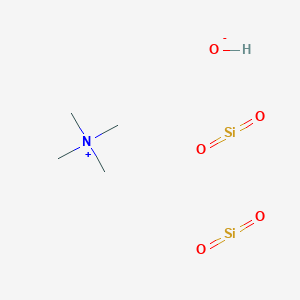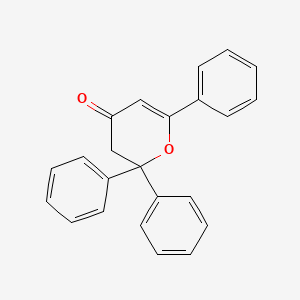
8-Bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione: is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 8th position, a hydroxyethyl group at the 4th position, and a dihydroquinoline-2,5-dione core structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione typically involves multi-step organic reactions. One common method involves the bromination of a quinoline derivative followed by the introduction of the hydroxyethyl group through nucleophilic substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The process is optimized to ensure high purity and yield, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline-2,5-dione derivatives.
Reduction: Reduction reactions can convert the quinoline core to its dihydro form, altering its chemical properties.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline-2,5-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes due to its unique structural features.
Medicine: The compound has shown potential as a lead compound in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 8-Bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound can inhibit or activate various pathways, depending on its specific interactions with the molecular targets.
類似化合物との比較
- 8-Bromo-4-chloroquinoline
- 8-Bromo-4-hydroxyquinoline
- 8-Bromo-4-(2-chlorophenyl)-N-(2-hydroxyethyl)-6-methyl-1,3-dioxo-1,2,3,6-tetrahydropyrrolo[3,4-e]indole-7-carboxamide
Comparison: Compared to these similar compounds, 8-Bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione is unique due to the presence of both a bromine atom and a hydroxyethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C11H10BrNO3 |
|---|---|
分子量 |
284.11 g/mol |
IUPAC名 |
8-bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione |
InChI |
InChI=1S/C11H10BrNO3/c12-7-1-2-8(15)10-6(3-4-14)5-9(16)13-11(7)10/h1-2,5,10,14H,3-4H2,(H,13,16) |
InChIキー |
JCUIAQVGLPSXPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(C1=O)C(=CC(=O)N2)CCO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12340758.png)

![(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine](/img/structure/B12340770.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12340778.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B12340790.png)
![4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12340794.png)
![methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12340800.png)


![(1Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(methylsulfanyl)-N-(4-nitropiperazin-1-yl)methanimine](/img/structure/B12340823.png)

